![molecular formula C22H17N3O2 B3940062 N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3940062.png)
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide
Overview
Description
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide, also known as MPB, is a synthetic compound that has been studied extensively for its potential use in scientific research. MPB is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, MPB can increase levels of these cyclic nucleotides in cells and tissues, leading to a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide involves its inhibition of PDEs, which leads to increased levels of cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides can activate a variety of downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG). These kinases can then phosphorylate various target proteins, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide are diverse and depend on the specific cell type and tissue being studied. In general, N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide has been shown to increase vasodilation, reduce inflammation, and inhibit cell proliferation. These effects are thought to be mediated by the increased levels of cyclic nucleotides and subsequent activation of PKA and PKG.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide in lab experiments is its high potency and specificity for PDE inhibition. This allows researchers to study the effects of cyclic nucleotide signaling in a controlled and precise manner. However, one limitation of N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.
Future Directions
There are many potential future directions for research involving N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide, including studies of its effects on neuronal function, immune function, and metabolic regulation. Additionally, the development of more specific and selective PDE inhibitors could lead to novel therapeutic approaches for a variety of diseases and conditions. Overall, N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide represents a promising tool for investigating the role of cyclic nucleotide signaling in various physiological and pathological processes.
Scientific Research Applications
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide has been used in a wide range of scientific research applications, including studies of cardiovascular function, inflammation, and cancer. In cardiovascular research, N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide has been shown to improve cardiac function and reduce damage following ischemia-reperfusion injury. Inflammation studies have demonstrated the ability of N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide to reduce cytokine production and inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. In cancer research, N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide has been investigated as a potential therapeutic agent due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
N-[4-(4-methylphthalazin-1-yl)oxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-19-9-5-6-10-20(19)22(25-24-15)27-18-13-11-17(12-14-18)23-21(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNLEEQHCVNIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylphthalazin-1-yl)oxy]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



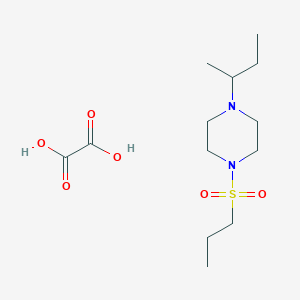
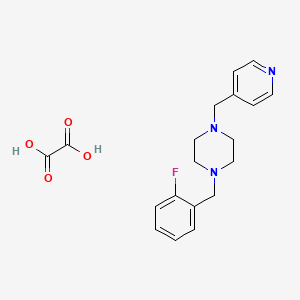
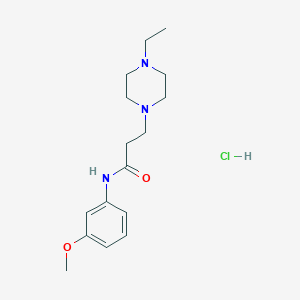
![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
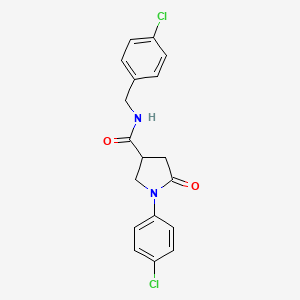
![1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)
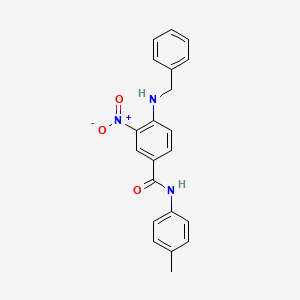
![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)
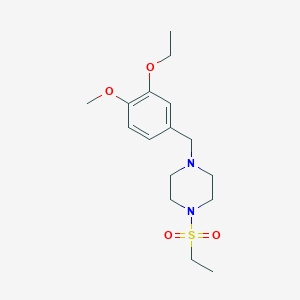
![4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3940075.png)
